molecular formula C16H12Cl2N4O2 B3035787 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 338419-12-8

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate

Cat. No.: B3035787
CAS No.: 338419-12-8
M. Wt: 363.2 g/mol
InChI Key: BNXHCCKBVDZANS-UHFFFAOYSA-N
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Description

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both triazole and carbamate functional groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl azide with propargyl alcohol to form the triazole ring via a Huisgen cycloaddition reaction. This intermediate is then reacted with 3-chlorophenyl isocyanate to form the final carbamate product. The reaction conditions often include the use of a copper(I) catalyst and an inert atmosphere to facilitate the cycloaddition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a promising candidate for pharmaceutical applications.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-chlorophenyl)carbamate
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(2-chlorophenyl)carbamate
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-methylphenyl)carbamate

Uniqueness

The uniqueness of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate lies in its specific substitution pattern. The presence of both 4-chlorophenyl and 3-chlorophenyl groups provides distinct steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]methyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-11-4-6-15(7-5-11)22-9-14(20-21-22)10-24-16(23)19-13-3-1-2-12(18)8-13/h1-9H,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXHCCKBVDZANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401123730
Record name Carbamic acid, (3-chlorophenyl)-, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-12-8
Record name Carbamic acid, (3-chlorophenyl)-, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-chlorophenyl)-, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401123730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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